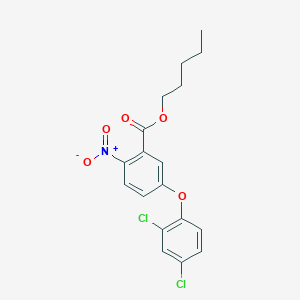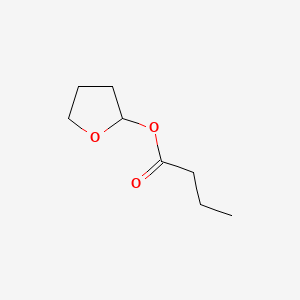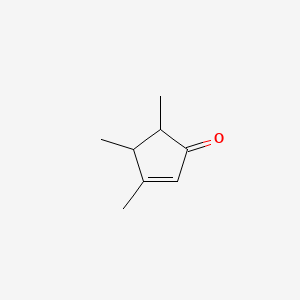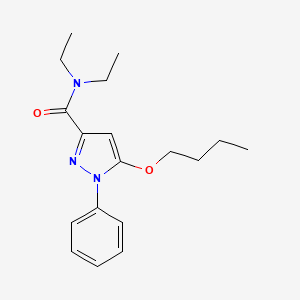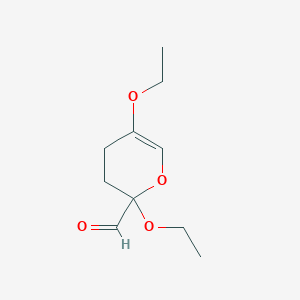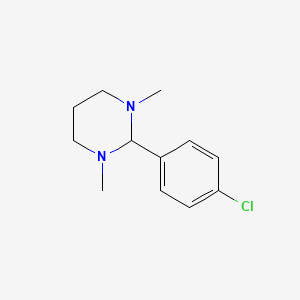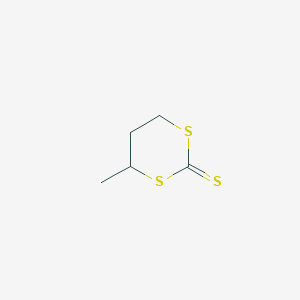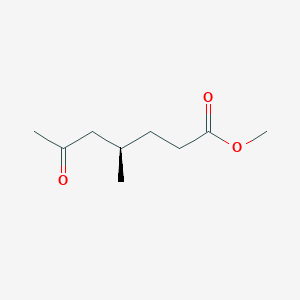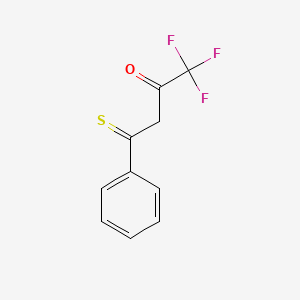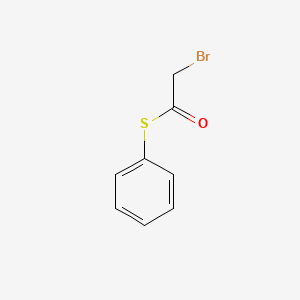
Ethanethioic acid, bromo-, S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, bromo-, S-phenyl ester is an organic compound with the molecular formula C8H7BrOS It is a derivative of ethanethioic acid, where the hydrogen atom is replaced by a bromine atom, and the sulfur atom is bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanethioic acid, bromo-, S-phenyl ester typically involves the reaction of ethanethioic acid with bromine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
CH3COSH+Br2→CH3COSBr+HBr
In this reaction, ethanethioic acid (CH3COSH) reacts with bromine (Br2) to form ethanethioic acid, bromo- (CH3COSBr) and hydrogen bromide (HBr).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethanethioic acid, bromo-, S-phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can yield thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Substitution Reactions: Various substituted ethanethioic acid derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and thioethers.
Scientific Research Applications
Ethanethioic acid, bromo-, S-phenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethanethioic acid, bromo-, S-phenyl ester involves its interaction with molecular targets through its reactive bromine and ester groups. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can participate in hydrolysis and other reactions, leading to the formation of various products. The molecular pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Ethanethioic acid, bromo-, S-phenyl ester can be compared with other similar compounds such as:
Ethanethioic acid, S-phenyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
Ethanethioic acid, 2-bromo-, S-ethyl ester: Contains an ethyl group instead of a phenyl group, leading to variations in chemical properties and uses.
Ethanethioic acid, S-(2-methoxyphenyl) ester:
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of ethanethioic acid derivatives in scientific research and industry.
Properties
CAS No. |
56377-57-2 |
|---|---|
Molecular Formula |
C8H7BrOS |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
S-phenyl 2-bromoethanethioate |
InChI |
InChI=1S/C8H7BrOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
OOMDDXJSPWIRGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





